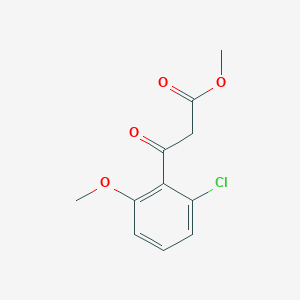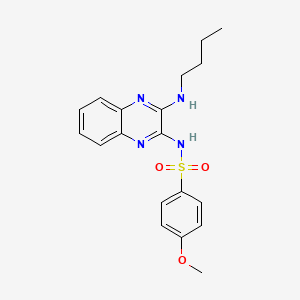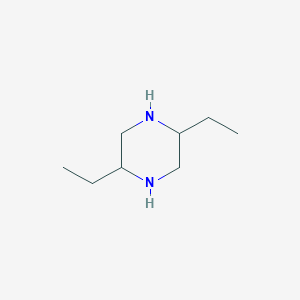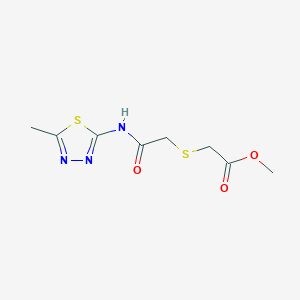
Methyl 3-(2-chloro-6-methoxyphenyl)-3-oxopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-methoxyphenylboronic acid is a chemical compound with the molecular formula C7H8BClO3 . It has an average mass of 186.401 Da and a monoisotopic mass of 186.025497 Da .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, 2-chloro-6-methoxy-3-phenyl hydrazone quinoline was synthesized via a one-step reaction of 2-chloro-6-methoxyquinoline-3-carboxyaldehyde (Cl-MQCA) and phenyl hydrazine . Another compound, N’-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]-substituted benzohydrazide, was synthesized by treating 2-chloro-6-methoxy-3-quinolinecarbaldehyde with substituted benzohydrazides .Chemical Reactions Analysis
2-Chloro-6-methoxyphenylboronic acid can be used as a reactant in various reactions such as the palladium-catalyzed Suzuki-Miyaura coupling reaction . It can also be used to synthesize canthin-6-one alkaloids by reacting with 8-bromo-1,5-naphthyridin-2-one via Pd-catalyzed Suzuki coupling and Cu-catalyzed amidation reactions .Physical And Chemical Properties Analysis
2-Chloro-6-methoxyphenylboronic acid has a density of 1.32g/cm3, a boiling point of 355.5ºC at 760 mmHg, and a melting point of 162-165ºC (lit.) . Its molecular weight is 186.40 .Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis
Cheng Chen et al. (2021) demonstrated the asymmetric reduction of 2-chloro-3-oxo-ester into enantiomerically high-pure diltiazem precursor using a Candida ketoreductase. This process represents a promising eco-friendly and cost-effective route toward the industrial synthesis of pharmaceutically relevant diltiazem, showcasing the compound's significance in drug synthesis (Chen et al., 2021).
Organic Chemistry Research
In the field of organic chemistry, the compound has been involved in studies exploring the kinetics and reactions with OH radicals, demonstrating its relevance in understanding chemical reaction mechanisms under environmental conditions. For example, S. M. Aschmann, J. Arey, and R. Atkinson (2011) investigated the reaction kinetics of a related compound, 3-methoxy-3-methyl-1-butanol, with OH radicals, which is essential for understanding atmospheric chemistry and pollutant degradation processes (Aschmann et al., 2011).
Development of New Compounds
Research by X. Xia et al. (2011) on new derivatives of griseofulvin from a mangrove endophytic fungus highlighted the potential for discovering novel compounds with antimicrobial and antitumor activities. This research signifies the importance of Methyl 3-(2-chloro-6-methoxyphenyl)-3-oxopropanoate derivatives in contributing to the development of new therapeutic agents (Xia et al., 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 3-(2-chloro-6-methoxyphenyl)-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO4/c1-15-9-5-3-4-7(12)11(9)8(13)6-10(14)16-2/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIDQLARWPGKCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Cl)C(=O)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-chloro-6-methoxyphenyl)-3-oxopropanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{3-[Benzyl(methyl)amino]propyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2443572.png)

![2-[(4-cyanobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2443576.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2443582.png)
![(E)-3-[1-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(4-morpholin-4-ylphenyl)prop-2-enamide](/img/structure/B2443584.png)

![4-[(6,7-Dimethoxy-2,4-dioxo-1H-quinazolin-3-yl)methyl]benzoic acid](/img/structure/B2443587.png)

![2-chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B2443590.png)
